molecular formula C10H12N2O B3354584 5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl- CAS No. 60169-89-3

5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-

Cat. No.: B3354584
CAS No.: 60169-89-3
M. Wt: 176.21 g/mol
InChI Key: YOXYNNAAEOHWCV-UHFFFAOYSA-N
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Description

The compound “5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-” is a heterocyclic compound . It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPDs), which are synthesized through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile .


Synthesis Analysis

The synthesis of CAPDs involves a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . This reaction is facilitated using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray structural analysis . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a cyclocondensation reaction, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as IR spectrum, 1H NMR spectrum, and 13C NMR spectrum . The molecular weight of the compound is 119.1638 .

Mechanism of Action

The synthesized CAPD derivatives have been employed as novel inhibitors for carbon steel (CS) corrosion in a molar H2SO4 medium . The adsorption of CAPD derivatives on the CS interface follows the Langmuir isotherm model, including physisorption and chemisorption .

Future Directions

The practical importance of cyclopenta[b]pyridine derivatives and the promise of domino reactions for organic synthesis suggest potential future directions for research and development . Further studies could explore the synthesis of these compounds from linear molecules and by intramolecular recyclization of substituted pyrimidine .

Properties

IUPAC Name

3-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6-4-7-2-3-8(10(11)13)9(7)12-5-6/h4-5,8H,2-3H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXYNNAAEOHWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(CC2)C(=O)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483866
Record name 5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60169-89-3
Record name 5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-
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5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-
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5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-
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5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-
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5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-
Reactant of Route 6
5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-

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